REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][O:4][C:5]1[N:10]=[C:9]([NH:11]C(=O)C)[CH:8]=[CH:7][C:6]=1[CH3:15]>CO.O>[CH3:3][O:4][C:5]1[N:10]=[C:9]([NH2:11])[CH:8]=[CH:7][C:6]=1[CH3:15] |f:0.1|
|
Name
|
N-(6-methoxy-5-methylpyridin-2-yl)acetamide
|
Quantity
|
2.21 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=N1)NC(C)=O)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to rt
|
Type
|
CONCENTRATION
|
Details
|
concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove the MeOH the aqueous residue
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (3×150 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
Concentration in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC(=N1)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 23.9 mmol | |
AMOUNT: MASS | 3.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 194.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |